3-hydroxyheptanoic acid;3-hydroxynonanoic acid;3-hydroxypentanoic acid;3-hydroxyundecanoic acid
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Overview
Description
3-hydroxyheptanoic acid;3-hydroxynonanoic acid;3-hydroxypentanoic acid;3-hydroxyundecanoic acid is a member of the polyhydroxyalkanoates (PHAs) family. These biopolymers are synthesized by microorganisms as intracellular storage materials and have garnered attention as environmentally friendly alternatives to conventional petrochemical-based plastics. This specific copolymer is characterized by its biodegradability, biocompatibility, and potential for various applications in fields such as medicine, packaging, and environmental sustainability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of polyhydroxyalkanoates, including poly(3-hydroxyvalerate)-(3-hydroxyheptanoate)-(3-hydroxynonanoate)-(3-hydroxyundecanoate) copolymer, typically involves microbial fermentation processes. Microorganisms such as Ralstonia eutropha are genetically engineered to produce these copolymers by introducing specific genes that encode enzymes responsible for the polymerization of hydroxyalkanoate monomers .
Industrial Production Methods
Industrial production of these copolymers involves the cultivation of genetically modified microorganisms in bioreactors under controlled conditions. The process includes the addition of carbon sources and precursors such as propionic acid to enhance the production of specific monomers. The fermentation process is followed by extraction and purification steps to isolate the copolymer .
Chemical Reactions Analysis
Types of Reactions
3-hydroxyheptanoic acid;3-hydroxynonanoic acid;3-hydroxypentanoic acid;3-hydroxyundecanoic acid undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidative degradation, leading to the formation of smaller molecular weight fragments.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the polymer chain, enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions include modified copolymers with enhanced mechanical, thermal, and chemical properties. These modifications can improve the polymer’s suitability for applications such as drug delivery, tissue engineering, and biodegradable packaging .
Scientific Research Applications
3-hydroxyheptanoic acid;3-hydroxynonanoic acid;3-hydroxypentanoic acid;3-hydroxyundecanoic acid has a wide range of scientific research applications:
Chemistry: Used as a biodegradable alternative to traditional plastics, reducing environmental impact.
Biology: Employed in the development of biocompatible materials for tissue engineering and regenerative medicine.
Medicine: Utilized in drug delivery systems due to its biocompatibility and controlled degradation properties.
Industry: Applied in the production of biodegradable packaging materials, reducing reliance on petrochemical-based plastics
Mechanism of Action
The mechanism by which poly(3-hydroxyvalerate)-(3-hydroxyheptanoate)-(3-hydroxynonanoate)-(3-hydroxyundecanoate) copolymer exerts its effects involves its biodegradability and biocompatibility. The polymer is broken down by microbial enzymes into its constituent monomers, which are then metabolized by microorganisms. This process reduces environmental pollution and promotes sustainability. The molecular targets and pathways involved include the enzymatic degradation of the polymer by PHA synthase and other related enzymes .
Comparison with Similar Compounds
Similar Compounds
Poly(3-hydroxybutyrate-co-3-hydroxyvalerate): Known for its biodegradability and biocompatibility, but with different mechanical properties.
Poly(3-hydroxybutyrate-co-4-hydroxybutyrate): Another member of the PHA family with unique properties suitable for specific applications.
Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate): Exhibits different thermal and mechanical properties compared to poly(3-hydroxyvalerate)-(3-hydroxyheptanoate)-(3-hydroxynonanoate)-(3-hydroxyundecanoate) copolymer.
Uniqueness
3-hydroxyheptanoic acid;3-hydroxynonanoic acid;3-hydroxypentanoic acid;3-hydroxyundecanoic acid is unique due to its specific combination of monomers, which imparts distinct mechanical, thermal, and chemical properties. This uniqueness makes it suitable for a broader range of applications compared to other similar compounds .
Properties
CAS No. |
134905-18-3 |
---|---|
Molecular Formula |
C32H64O12 |
Molecular Weight |
640.8 g/mol |
IUPAC Name |
3-hydroxyheptanoic acid;3-hydroxynonanoic acid;3-hydroxypentanoic acid;3-hydroxyundecanoic acid |
InChI |
InChI=1S/C11H22O3.C9H18O3.C7H14O3.C5H10O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14;1-2-3-4-5-6-8(10)7-9(11)12;1-2-3-4-6(8)5-7(9)10;1-2-4(6)3-5(7)8/h10,12H,2-9H2,1H3,(H,13,14);8,10H,2-7H2,1H3,(H,11,12);6,8H,2-5H2,1H3,(H,9,10);4,6H,2-3H2,1H3,(H,7,8) |
InChI Key |
FZWINSMFZLCVSH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CC(=O)O)O.CCCCCCC(CC(=O)O)O.CCCCC(CC(=O)O)O.CCC(CC(=O)O)O |
Canonical SMILES |
CCCCCCCCC(CC(=O)O)O.CCCCCCC(CC(=O)O)O.CCCCC(CC(=O)O)O.CCC(CC(=O)O)O |
Synonyms |
3-HHHH copolymer poly(3-hydroxyvalerate)-(3-hydroxyheptanoate)-(3-hydroxynonanoate)-(3-hydroxyundecanoate) copolyme |
Origin of Product |
United States |
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